6-Methoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one
Description
This quinolin-4-one derivative features a methoxy group at position 6, a 4-methoxyphenylmethyl substituent at position 1, and a 4-methylbenzoyl group at position 2. Its molecular weight is approximately 457.5 g/mol (calculated based on structural analogs in ).
Properties
IUPAC Name |
6-methoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-17-4-8-19(9-5-17)25(28)23-16-27(15-18-6-10-20(30-2)11-7-18)24-13-12-21(31-3)14-22(24)26(23)29/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFHYUWFZBSFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one is a synthetic compound belonging to the quinoline class, which is known for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. The unique structural features of this compound contribute to its biological efficacy.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has the following molecular formula: C26H23NO4. Its structure features a quinoline core with methoxy and benzoyl substituents, which are critical for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C26H23NO4 |
| Molecular Weight | 429.46 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, possess significant antimicrobial properties. Studies have shown that compounds with similar structures exhibit activity against various bacterial strains and fungi. For instance, derivatives of quinoline have been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibition at micromolar concentrations.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of cell cycle regulators and pro-apoptotic factors.
Case Study: Anticancer Effects
In a study conducted on MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed increased sub-G1 phase cells, indicating apoptosis.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, it demonstrated a reduction in edema and inflammatory markers such as TNF-alpha and IL-6. These findings suggest that it may inhibit pathways involved in inflammatory responses.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can bind to receptors that regulate apoptosis and inflammation.
- Oxidative Stress Reduction : The methoxy groups may contribute to antioxidant properties, reducing oxidative stress in cells.
Research Findings Summary
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against E. coli and S. aureus |
| Anticancer | Induces apoptosis in MCF-7 cells (IC50 ~ 15 µM) |
| Anti-inflammatory | Reduces edema and inflammatory cytokines |
Comparison with Similar Compounds
Quinolin-4-one derivatives are widely studied for their diverse pharmacological properties. Below is a detailed comparison of the target compound with structurally related analogs.
Structural and Substituent Analysis
Table 1: Substituent Profiles and Key Features
Physicochemical Properties
- Lipophilicity : The target compound’s 4-methylbenzoyl and dual methoxy groups contribute to higher logP values compared to sulfonyl () or fluorobenzoyl () derivatives.
- Thermal Stability : Melting points vary significantly; e.g., 4k melts at 223–225°C , while sulfonyl analogs () may exhibit lower melting points due to flexible sulfonyl groups.
Crystallographic and Conformational Insights
- Crystal Packing : Analogs like the compound in exhibit π-π stacking (3.6–3.8 Å distances) between aromatic rings, a feature likely shared by the target compound .
- Dihedral Angles: Substituents influence planarity; e.g., 4k’s 4-amino group may induce non-planar conformations, altering interaction with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
